2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one
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Overview
Description
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.
Introduction of the Thiophene Group: The thiophene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Attachment of the Ethanone Group: The ethanone group is attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly acting as an inhibitor or modulator of specific biological pathways.
Biology: Used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: Investigated for its properties in the development of new materials, such as organic semiconductors or polymers.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one: Lacks the fluorine substituent.
2-(2-Fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one: Lacks the chlorine substituent.
2-(2-Chloro-6-fluorophenyl)-1-(pyrrolidin-1-yl)ethan-1-one: Lacks the thiophene group.
Uniqueness
The presence of both chloro and fluoro substituents, along with the thiophene and pyrrolidine groups, makes 2-(2-Chloro-6-fluorophenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)ethan-1-one unique. These functional groups contribute to its distinct chemical properties and potential biological activities.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNOS/c17-14-2-1-3-15(18)13(14)8-16(20)19-6-4-11(9-19)12-5-7-21-10-12/h1-3,5,7,10-11H,4,6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUIVTBUMBDQIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)C(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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